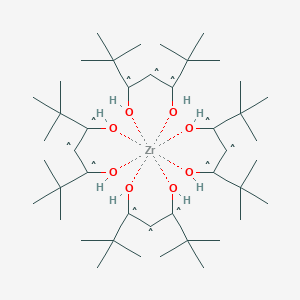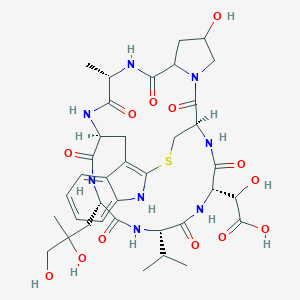
水和硫化水素ナトリウム
説明
Sodium hydrosulfide hydrate is a chemical compound with the formula NaSH·xH2O. It is known for its diverse applications and significant role in various industrial processes. This compound is the product of the half-neutralization of hydrogen sulfide with sodium hydroxide. Sodium hydrosulfide hydrate is typically found in the form of colorless crystals and is known for its solubility in water and alcohol .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method involves the treatment of sodium ethoxide with hydrogen sulfide: [ \text{NaOCH}_2\text{CH}_3 + \text{H}_2\text{S} \rightarrow \text{NaSH} + \text{CH}_3\text{CH}_2\text{OH} ]
Alternative Method: Another method involves the direct reaction of sodium with hydrogen sulfide.
Industrial Production Methods:
Sulfur and Hydrogen Reaction: Sulfur and hydrogen gas are reacted in a sodium hydroxide solution to produce hydrogen sulfide gas and sodium hydrosulfide hydrate precipitate.
Sodium Sulfide and Hydrochloric Acid Reaction: Sodium sulfide solid reacts with hydrochloric acid, followed by hydration to obtain sodium hydrosulfide hydrate.
Types of Reactions:
Oxidation: Sodium hydrosulfide hydrate can undergo oxidation to form sodium sulfate.
Reduction: It can act as a reducing agent in various chemical processes.
Substitution: It participates in substitution reactions, particularly in the formation of thioethers.
Common Reagents and Conditions:
Oxidizing Agents: Such as oxygen or hydrogen peroxide.
Reducing Agents: Itself acts as a reducing agent.
Substitution Reactions: Typically involve alkyl halides or other electrophiles.
Major Products:
Oxidation: Sodium sulfate.
Reduction: Various reduced sulfur compounds.
Substitution: Thioethers and related compounds.
科学的研究の応用
Sodium hydrosulfide hydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a sulfur nucleophile in organic synthesis, particularly in the formation of cyclic thioethers.
Biology: Plays a role in biochemical studies involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic effects in various diseases.
作用機序
Target of Action
Sodium hydrosulfide hydrate (NaSH·xH2O) is a hydrated inorganic salt of sodium . It primarily targets α,β-dichloro vinyl ketones, acting as a sulfur nucleophile to induce the formation of 5- to 8-membered cyclic thioethers .
Mode of Action
The mode of action of sodium hydrosulfide hydrate involves a chemical reaction with α,β-dichloro vinyl ketones. As a sulfur nucleophile, it induces the formation of cyclic thioethers . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
The compound’s role as a sulfur nucleophile suggests it may influence pathways involving sulfur-containing compounds or those requiring the formation of cyclic thioethers .
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in the body
Result of Action
The primary result of sodium hydrosulfide hydrate’s action is the formation of 5- to 8-membered cyclic thioethers . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action of sodium hydrosulfide hydrate can be influenced by environmental factors. For instance, the evolution of hydrogen sulfide gas from NaHS solutions is noticeably increased when the pH of the solution is below 10.2 . Additionally, the compound’s reactivity can be increased when the solution is heated above 49°C . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH and temperature of its environment .
生化学分析
Biochemical Properties
Sodium hydrosulfide hydrate plays a significant role in biochemical reactions. It acts as a sulfur nucleophile, inducing the C-S bond formation in α,β-dichloro vinyl ketones to form 5- to 8-membered cyclic thioethers . This interaction with enzymes and proteins facilitates various biochemical reactions.
Cellular Effects
Sodium hydrosulfide hydrate has been shown to have protective effects against inflammation, oxidative stress, and apoptosis in cellular systems . It can attenuate the inflammation and apoptosis induced by β-amyloid, a peptide involved in Alzheimer’s disease . Moreover, it has been shown to reduce the neurotoxicity induced by β2-microglobulin .
Molecular Mechanism
At the molecular level, Sodium hydrosulfide hydrate exerts its effects through various mechanisms. It can upregulate the expression of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), inhibit the expression of phosphodiesterase 5 (PDE5), and attenuate the activation of pro-caspase-3 . These interactions contribute to its anti-inflammatory and anti-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium hydrosulfide hydrate is considered stable in normal transportation . The level of H2S vapors evolving from the solution can be significantly increased by lowering the pH of the solution, heating the solution, or diluting the solution .
Dosage Effects in Animal Models
In animal models, the effects of Sodium hydrosulfide hydrate vary with different dosages. For instance, it has been shown to have neuroprotective effects against β-amyloid-induced neurotoxicity in rats
Metabolic Pathways
Sodium hydrosulfide hydrate is involved in various metabolic pathways. It can induce the C-S bond formation in α,β-dichloro vinyl ketones, leading to the formation of cyclic thioethers . This suggests that it interacts with certain enzymes or cofactors in these pathways.
Transport and Distribution
It is known that it is more soluble than sodium sulfide , suggesting that it may be easily transported and distributed within cells and tissues.
類似化合物との比較
Sodium Sulfide (Na2S): Used for similar industrial purposes but is less soluble in organic solvents compared to sodium hydrosulfide hydrate.
Ammonium Hydrosulfide (NH4HS): Similar in function but differs in solubility and reactivity.
Potassium Hydrosulfide (KSH): Behaves similarly but has different physical properties due to the potassium ion.
Uniqueness: Sodium hydrosulfide hydrate is unique due to its high solubility in water and alcohol, making it more versatile in various industrial and laboratory applications compared to its analogs .
特性
IUPAC Name |
sodium;sulfanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKXTIAQRUWLRL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583410 | |
| Record name | Sodium hydrosulfide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-19-0 | |
| Record name | Sodium hydrosulfide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrosulfide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















